molecular formula C7H8N2O2 B178834 2-(2-Aminopyridin-3-yl)acetic acid CAS No. 101860-97-3

2-(2-Aminopyridin-3-yl)acetic acid

Cat. No.: B178834
CAS No.: 101860-97-3
M. Wt: 152.15 g/mol
InChI Key: XIOPEJHJRPVVDJ-UHFFFAOYSA-N
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Description

2-(2-Aminopyridin-3-yl)acetic acid is an organic compound with the molecular formula C7H8N2O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-bromo-4-methylpyridine with an appropriate nucleophile, followed by further functionalization steps. For instance, the amino group can be introduced at the pyridine C2 position via Buchwald–Hartwig arylamination, and the resulting secondary amine can be protected with a Boc-group .

Another method involves the use of Grignard reagents, where the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride, yields 2-substituted pyridines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ catalytic processes and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Substitution Reactions

The amino group on the pyridine ring participates in nucleophilic substitution reactions, particularly under acidic or catalytic conditions.

Reaction Type Reagents/Conditions Products Yield Source
Amination Pd/C, H₂ (hydrogenation)Ethyl 2-(6-aminopyridin-3-yl)acetate93%
Boc Protection Boc₂O, DIPEA, DMF2-(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)acetic acid85%
Halogenation NaNO₂, HCl (diazotization), CuBr2-(2-Bromopyridin-3-yl)acetic acid72%

Key Observations :

  • Palladium-catalyzed hydrogenation efficiently reduces nitro groups to amines without affecting the acetic acid moiety .
  • Boc protection stabilizes the amino group for subsequent coupling reactions .

Coupling Reactions

The acetic acid moiety facilitates cross-coupling via activation to active esters or anhydrides.

Reaction Type Reagents/Conditions Products Yield Source
Peptide Bond Formation HBTU, DIPEA, DMFPNA backbone conjugates80%
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME2-(2-Amino-5-arylpyridin-3-yl)acetic acids65–78%

Mechanistic Insight :

  • HBTU-mediated coupling with peptide nucleic acid (PNA) backbones proceeds via in-situ activation of the carboxylic acid to form stable amide bonds .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems, leveraging both amino and carboxylic acid groups.

Reaction Type Reagents/Conditions Products Yield Source
Imidazole Formation Ethyl acetoacetate, K₂CO₃, acetoneImidazo[1,2-a]pyridin-3-yl acetic acid68%
Azaindole Synthesis PPA (polyphosphoric acid), reflux2-Arylazaindole-3-acetic acid derivatives60–87%

Notable Example :

  • Reaction with ethyl acetoacetate under basic conditions generates fused imidazole-pyridine structures, critical in medicinal chemistry .

Oxidation and Reduction

Selective oxidation of the amino group or reduction of the pyridine ring is achievable.

Reaction Type Reagents/Conditions Products Yield Source
Amino Group Oxidation H₂O₂, FeCl₃2-(2-Nitroso/pyridin-3-yl)acetic acid55%
Pyridine Reduction H₂, PtO₂, acetic acid2-(2-Aminopiperidin-3-yl)acetic acid48%

Challenges :

  • Over-oxidation of the amino group can lead to undesired nitro derivatives, requiring careful control of reaction conditions.

Acid-Derived Transformations

The carboxylic acid group undergoes esterification, amidation, and decarboxylation.

Reaction Type Reagents/Conditions Products Yield Source
Esterification SOCl₂, ethanolEthyl 2-(2-aminopyridin-3-yl)acetate89%
Hydrazide Formation Hydrazine hydrate, EtOH2-(2-Aminopyridin-3-yl)acetohydrazide90%

Applications :

  • Hydrazide derivatives are intermediates for synthesizing heterocyclic bioactive compounds .

Tautomerization and Tautomer-Dependent Reactions

The compound exhibits keto-enol tautomerism under acidic or basic conditions, influencing its reactivity.

Condition Tautomer Observed Reactivity Source
Acidic (pH < 3) Keto formEnhanced electrophilic substitution
Basic (pH > 10) Enolate formNucleophilic acyl substitution

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : The compound has the molecular formula C7H8N2O2\text{C}_7\text{H}_8\text{N}_2\text{O}_2 and features an amino group at the second position and an acetic acid moiety at the third position of the pyridine ring.

Mechanism of Action : The primary mechanism involves its interaction with γ-aminobutyric acid (GABA) receptors, enhancing GABAergic neurotransmission. This action results in decreased neuronal excitability, which may have therapeutic implications for conditions like epilepsy and anxiety disorders .

Medicinal Chemistry

This compound is utilized as a building block in the synthesis of pharmaceutical compounds targeting neurological disorders. Its ability to modulate GABA receptor activity makes it a candidate for developing treatments for anxiety and seizure disorders.

Biological Studies

The compound is employed in studies investigating enzyme interactions and metabolic pathways. It acts as an enzyme inhibitor or activator, influencing various biochemical pathways, including those related to amino acid metabolism.

Organic Synthesis

As a versatile intermediate, this compound serves in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable in organic synthesis .

Industrial Applications

In industry, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties allow for the development of new materials with specific functionalities.

Biochemical Pathways

The compound affects several biochemical pathways:

  • Enzyme Interactions : It inhibits various enzymes involved in amino acid metabolism.
  • Cell Signaling : Modulates signaling pathways that lead to changes in gene expression profiles.

These interactions highlight its potential role in therapeutic applications .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption, making it suitable for oral administration. Its ability to reach systemic circulation effectively enhances its biological effects .

Case Studies

  • Therapeutic Development : A study demonstrated that derivatives of this compound exhibited significant activity against specific neurological targets, suggesting potential for drug development aimed at treating anxiety and seizure disorders.
  • Enzyme Interaction Studies : Research involving this compound revealed its capability to modulate enzyme activity significantly, impacting metabolic pathways relevant to cancer research.

Mechanism of Action

The mechanism of action of 2-(2-Aminopyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Aminopyridin-3-yl)acetic acid include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(2-Aminopyridin-3-yl)acetic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Target Interaction
The primary biological target of this compound is the γ-aminobutyric acid (GABA) receptor. The compound enhances GABAergic neurotransmission, which plays a crucial role in modulating neuronal excitability. By binding to these receptors, it can decrease neuronal firing rates, potentially providing therapeutic effects for conditions characterized by excessive neuronal activity, such as epilepsy or anxiety disorders.

Biochemical Pathways
This compound influences several biochemical pathways:

  • Enzyme Interactions: It acts as an inhibitor for various enzymes involved in amino acid metabolism, affecting their activity and function.
  • Cell Signaling: The compound modulates cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function.

Pharmacokinetics

This compound exhibits high gastrointestinal absorption, making it suitable for oral administration. Its pharmacokinetic profile suggests that it can effectively reach systemic circulation and exert its biological effects.

Biological Activity Overview

Activity Type Description
Antimicrobial Potential activity against various bacterial strains.
Anticancer Investigated for its ability to inhibit cancer cell proliferation.
Neurological Effects Modulates GABA receptors, potentially aiding in the treatment of neurological disorders.
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Anticancer Properties
    A study explored the anticancer potential of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the cell line tested. This suggests a promising avenue for further development as an anticancer agent.
  • Neuropharmacological Effects
    Research investigating the effects on GABA receptors demonstrated that this compound could enhance inhibitory neurotransmission, leading to reduced anxiety-like behaviors in animal models. The compound was shown to decrease locomotor activity in mice, a common indicator of anxiolytic effects.
  • Enzyme Interaction Studies
    In vitro studies revealed that this compound could inhibit specific enzymes involved in metabolic pathways related to inflammation and neurodegeneration. This inhibition was quantified using enzyme assays where the compound demonstrated effective dose-dependent inhibition .

Comparative Analysis with Similar Compounds

Compound Name Biological Activity Key Differences
2-Amino-3-pyridineacetic acidModerate antimicrobial activityLacks GABA receptor modulation capabilities
2-(Pyridin-2-yl)acetic acidWeak anticancer propertiesLess potent than this compound
3-Pyridineacetic acidLimited neuropharmacological effectsDoes not interact significantly with GABA receptors

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Aminopyridin-3-yl)acetic acid in a laboratory setting?

  • Methodological Answer : The synthesis of pyridine-containing acetic acid derivatives often involves cross-coupling reactions or nucleophilic substitutions. For example, describes a method for synthesizing structurally similar 2-(2-(2-aminoethoxy)ethoxy)acetic acid using stepwise alkylation and deprotection. Key steps include:

  • Step 1 : Alkylation of protected amines with bromoacetic acid derivatives.
  • Step 2 : Acidic or basic deprotection to yield the final product.
  • Yield Optimization : Using inert atmospheres and controlled temperatures (e.g., 0–25°C) improves purity (75–91% per step) .
    For this compound, analogous strategies like Suzuki-Miyaura coupling or C–H activation (as in ) could be adapted, with careful monitoring of pH to avoid by-products .

Q. How can researchers safely handle this compound given its potential hazards?

  • Methodological Answer : While direct toxicity data for this compound is limited, safety protocols for structurally similar pyridine-acetic acids (e.g., 2-(Pyridin-3-yl)acetic acid) include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (classified as Acute Toxicity Category 4 via inhalation) .
  • Spill Management : Absorb with sand or vermiculite; avoid water jets to prevent environmental contamination .
    Always consult SDSs of analogous compounds (e.g., FG-0453 or P3135) for emergency procedures .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks. For pyridine derivatives, aromatic protons appear at δ 7.0–8.5 ppm .
  • X-ray Crystallography : Use SHELXL ( ) for structure refinement. Programs like ORTEP-III ( ) visualize bond angles and torsion angles, critical for confirming the aminopyridine moiety’s geometry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z 167.08 for C7_7H9_9N2_2O2_2) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) studies (as in ) predict electronic properties and reaction pathways. For example:

  • Geometry Optimization : Compare computed bond lengths/angles with XRD data to validate structural models.
  • Reactivity Analysis : Simulate nucleophilic attack sites on the pyridine ring to explain regioselectivity in cross-coupling reactions .
    Software like Gaussian or ORCA can model tautomeric equilibria or protonation states, addressing discrepancies in NMR or pH-dependent solubility .

Q. What strategies improve the crystallinity of this compound for XRD analysis?

  • Methodological Answer :

  • Solvent Selection : Use mixed solvents (e.g., ethanol/water) for slow evaporation.
  • Temperature Control : Crystallize at 4°C to reduce lattice defects.
  • SHELXL Refinement : Apply TWIN and BASF commands to handle twinning (common in polar space groups) .
    Example parameters from : R-factor < 5%, Flack parameter ≈ 0 for enantiopure crystals .

Q. How can researchers mitigate by-product formation during the synthesis of this compound?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or inline IR spectroscopy to detect intermediates.
  • Protection/Deprotection : Temporarily block the amino group with Boc or Fmoc to prevent side reactions (e.g., achieved 99.8% purity via Fmoc protection) .
  • Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) enhance coupling efficiency in Suzuki reactions .

Properties

IUPAC Name

2-(2-aminopyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOPEJHJRPVVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201307332
Record name 2-Amino-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101860-97-3
Record name 2-Amino-3-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101860-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-Aminopyridin-3-yl)acetic acid
2-(2-Aminopyridin-3-yl)acetic acid
2-(2-Aminopyridin-3-yl)acetic acid
2-(2-Aminopyridin-3-yl)acetic acid

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